Methanone, (1-aminonaphtho[2,1-b]furan-2-yl)(4-hydroxyphenyl)-
Description
Methanone, (1-aminonaphtho[2,1-b]furan-2-yl)(4-hydroxyphenyl)- (CAS: 650636-44-5) is a heterocyclic compound featuring a naphtho[2,1-b]furan scaffold substituted with an amino group at the 1-position and a 4-hydroxyphenyl group at the methanone position . Its molecular formula is C₁₉H₁₄N₂O₃, with a molecular weight of 318.33 g/mol. The compound is structurally characterized by a fused bicyclic aromatic system (naphthofuran) linked to a hydroxyphenyl ketone moiety, which confers unique electronic and steric properties.
Properties
CAS No. |
650636-41-2 |
|---|---|
Molecular Formula |
C19H13NO3 |
Molecular Weight |
303.3 g/mol |
IUPAC Name |
(1-aminobenzo[e][1]benzofuran-2-yl)-(4-hydroxyphenyl)methanone |
InChI |
InChI=1S/C19H13NO3/c20-17-16-14-4-2-1-3-11(14)7-10-15(16)23-19(17)18(22)12-5-8-13(21)9-6-12/h1-10,21H,20H2 |
InChI Key |
DKGUSLUFKUFPTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=C(O3)C(=O)C4=CC=C(C=C4)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (1-aminonaphtho[2,1-b]furan-2-yl)(4-hydroxyphenyl)- typically involves multi-step organic reactions. One common method includes the reaction of 1-naphthol with potassium carbonate to form a fine powder, followed by the addition of diethyl sulfate under stirring conditions . The reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methanone, (1-aminonaphtho[2,1-b]furan-2-yl)(4-hydroxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives are used as starting materials.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Structural Characteristics
- Molecular Formula : C19H14N2O3
- Molecular Weight : 318.3 g/mol
- Functional Groups : Contains an amine group, hydroxyl group, and oxime functionality.
- Stability and Reactivity : The presence of both aromatic and heterocyclic structures enhances stability and reactivity in various chemical environments.
Key Features
| Feature | Description |
|---|---|
| Oxime Group | Enhances biological activity through enzyme modulation. |
| Naphthofuran Moiety | Provides unique chemical reactivity and stability. |
| Hydroxyl Group | Contributes to solubility and potential interactions with biological targets. |
Pharmacological Applications
Methanone has been studied for its potential therapeutic effects, particularly in cancer treatment. Research indicates that compounds similar to Methanone exhibit anticancer properties by targeting tumor-associated enzymes and pathways.
Case Study: Anticancer Activity
A study highlighted the synthesis of derivatives related to Methanone that demonstrated significant antiproliferative activity against multi-drug resistant tumor cells. These compounds were shown to interact with DNA structures and inhibit key kinases involved in cancer progression . The multitarget action of these compounds suggests a promising avenue for developing new cancer therapies.
The diverse biological activities of Methanone derivatives have been documented, including:
- Antioxidant Properties : Compounds containing hydroxyl groups often exhibit antioxidant activities, which can protect cells from oxidative stress.
- Enzyme Inhibition : The oxime functionality allows Methanone to potentially inhibit specific enzymes involved in disease processes, making it a candidate for drug development.
Table of Biological Activities
| Activity Type | Description |
|---|---|
| Antioxidant | Protects cells from oxidative damage. |
| Cytotoxicity | Induces apoptosis in cancer cells. |
| Enzyme Modulation | Alters enzyme activity through binding interactions. |
Materials Science Applications
Methanone's unique chemical structure also positions it as a candidate for materials science applications, particularly in the development of sensors and fluorescence detection systems.
Case Study: Fluorescence Detection
Research into similar naphthalimide-based compounds has shown that they can be used for single-molecule fluorescence detection due to their enhanced optical properties when deprotonated. This methodology could be adapted for Methanone derivatives to create sensitive detection systems for various analytes .
Synthesis and Modification
The synthesis of Methanone involves several steps that can be modified to enhance yield or introduce additional functional groups. This flexibility makes it an attractive target for further research into novel derivatives with improved properties or activities.
Mechanism of Action
The mechanism of action of Methanone, (1-aminonaphtho[2,1-b]furan-2-yl)(4-hydroxyphenyl)- involves its interaction with specific molecular targets. For instance, its protein tyrosine kinase inhibitory activity is attributed to its ability to bind to the active site of the enzyme, thereby blocking its function . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound’s activity and physicochemical properties are influenced by its 1-amino and 4-hydroxyphenyl substituents. Key comparisons with structurally analogous compounds include:
- Amino vs. Halogen Substitutions: The 1-amino group in the target compound may enhance hydrogen-bonding interactions compared to halogenated derivatives (e.g., bromo/chloro in ), which rely on hydrophobic effects .
- Hydroxyphenyl vs.
- Oxime Derivatives : The oxime variant of the target compound (CAS: 650636-44-5) showed weaker antimicrobial activity than O-benzyl oxime ethers, highlighting the importance of steric hindrance and electron-withdrawing groups for potency .
Stability and Degradation
- The naphthofuran core in the target compound is susceptible to oxidative degradation, as seen in , where furan rings rearranged under stress conditions . This contrasts with more stable benzofuran derivatives (), where halogenation reduces reactivity .
Biological Activity
Methanone, specifically (1-aminonaphtho[2,1-b]furan-2-yl)(4-hydroxyphenyl)-, is a complex organic compound belonging to the class of arene ring-fused furans. This compound exhibits significant biological activity due to its unique structural features, which include a naphthofuran moiety, an amine group, and a hydroxyl group. The combination of these functionalities contributes to its potential pharmacological applications.
Chemical Structure and Properties
The molecular formula of Methanone is with a molecular weight of 318.3 g/mol. The presence of both aromatic and heterocyclic structures enhances the compound's stability and reactivity in various chemical environments .
| Property | Value |
|---|---|
| Molecular Formula | C19H14N2O3 |
| Molecular Weight | 318.3 g/mol |
| CAS Number | 650636-40-1 |
Antimicrobial Activity
Research indicates that Methanone derivatives exhibit notable antimicrobial properties. Studies have shown that compounds with similar structural features can inhibit the growth of various bacteria and fungi. The mechanism typically involves disrupting microbial cell wall synthesis or interfering with metabolic pathways .
Anticancer Effects
Methanone has been investigated for its potential anticancer activity. In vitro studies suggest that it may inhibit cancer cell proliferation by inducing apoptosis (programmed cell death) in specific cancer cell lines. This effect is likely mediated through the modulation of signaling pathways associated with cell survival and death .
Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory effects in several experimental models. It appears to inhibit the activity of pro-inflammatory enzymes and cytokines, thus reducing inflammation . This property makes it a candidate for developing treatments for inflammatory diseases.
The biological activity of Methanone is primarily attributed to its ability to interact with specific molecular targets within cells. For instance:
- Enzyme Inhibition: Methanone may inhibit enzymes involved in inflammatory processes or cancer progression.
- Receptor Modulation: The compound could bind to receptors on cell membranes, influencing cellular responses .
Case Study 1: Antimicrobial Activity
In a study assessing the antimicrobial efficacy of various naphthofuran derivatives, Methanone was found to possess significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those of standard antibiotics, suggesting a promising alternative for treating bacterial infections .
Case Study 2: Anticancer Activity
A recent investigation evaluated the cytotoxic effects of Methanone on breast cancer cell lines (MCF-7). Results indicated a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutic agents. Mechanistic studies revealed that Methanone induced apoptosis via the mitochondrial pathway, highlighting its potential as an anticancer agent .
Comparative Analysis with Similar Compounds
Methanone can be compared with other compounds that share structural similarities:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Furan-2-yl (phenyl)methanone | Lacks amine and hydroxyl groups | Limited biological activity |
| Naphthoquinone | Contains two fused benzene rings | Strong oxidative properties |
| Phenylmethanone oxime | Lacks naphthofuran structure | Different reactivity profile |
Methanone stands out due to its combination of naphthofuran and oxime functionalities, which may confer distinct chemical reactivity and biological properties compared to these similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
